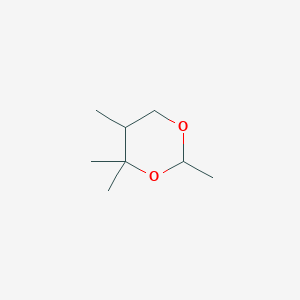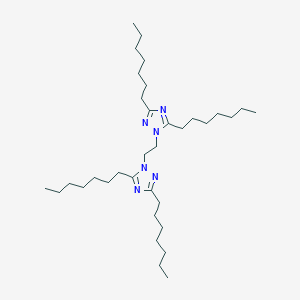
1,1'-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) is a synthetic organic compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) typically involves the reaction of ethane-1,2-diamine with 3,5-diheptyl-1H-1,2,4-triazole under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial or antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its triazole ring is known to exhibit pharmacological activity, making it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used as an additive in materials science. Its properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3,5-dimethyl-1H-1,2,4-triazole): This compound has shorter alkyl chains compared to the diheptyl derivative, which may affect its solubility and reactivity.
1,1’-(Ethane-1,2-diyl)bis(3,5-dipropyl-1H-1,2,4-triazole): The dipropyl derivative has intermediate alkyl chain length, offering different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(3,5-dibutyl-1H-1,2,4-triazole): The dibutyl derivative provides a balance between the diheptyl and dimethyl derivatives in terms of chain length and properties.
Properties
CAS No. |
63439-02-1 |
|---|---|
Molecular Formula |
C34H64N6 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
1-[2-(3,5-diheptyl-1,2,4-triazol-1-yl)ethyl]-3,5-diheptyl-1,2,4-triazole |
InChI |
InChI=1S/C34H64N6/c1-5-9-13-17-21-25-31-35-33(27-23-19-15-11-7-3)39(37-31)29-30-40-34(28-24-20-16-12-8-4)36-32(38-40)26-22-18-14-10-6-2/h5-30H2,1-4H3 |
InChI Key |
IXRQNYHHFPTZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN(C(=N1)CCCCCCC)CCN2C(=NC(=N2)CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


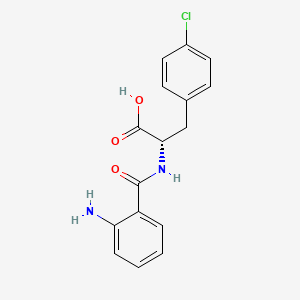
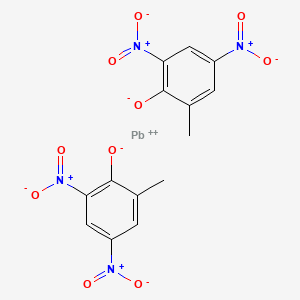

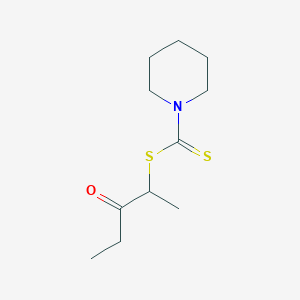
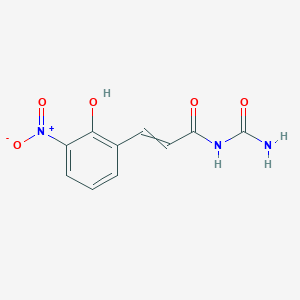
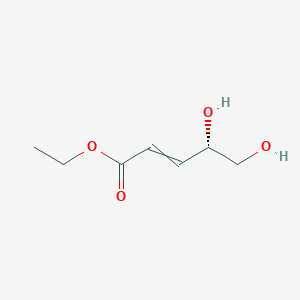
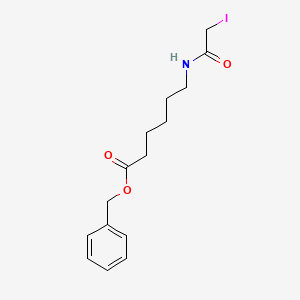
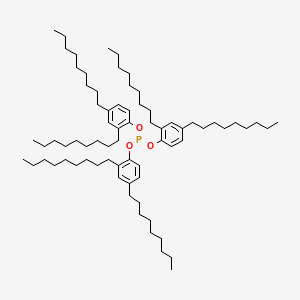
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

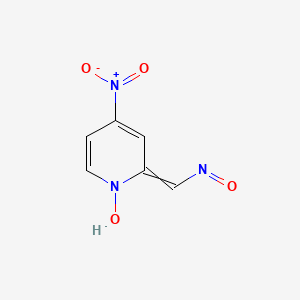
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
